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Compound of Interest

Compound Name: Chloramphenicol

Cat. No.: B3433407

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chloramphenicol as a
selection agent in yeast genetics, particularly for transformations involving the
chloramphenicol acetyltransferase (CAT) gene. The protocols detailed below cover media
preparation, yeast transformation, and the selection and verification of transformants.

Introduction

Chloramphenicol is an antibiotic that inhibits protein synthesis in bacteria and in the
mitochondria of eukaryotic cells by binding to the 50S ribosomal subunit.[1] In the context of
Saccharomyces cerevisiae genetics, it serves as a potent selective agent. Wild-type yeast cells
are generally susceptible to chloramphenicol, especially when grown on a non-fermentable
carbon source where mitochondrial function is essential. However, the introduction of a plasmid
carrying the bacterial chloramphenicol acetyltransferase (CAT) gene confers resistance.[1][2]
This enzyme detoxifies chloramphenicol through acetylation, allowing for the positive
selection of transformed yeast cells.
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) ) Storage
Solution Type Component Concentration Solvent o
Conditions
Stock Solution Chloramphenicol 25 mg/mL 95% Ethanol -20°C
Working Solution ] ] 4°C (prepared
Chloramphenicol 100 pg/mL Growth Media
(Yeast) plates)
Working Solution ] ] 4°C (prepared
) Chloramphenicol  25-34 pug/mL Growth Media
(E. coli) plates)

Table 2: Composition of Yeast Growth Media for

~hi henicol Selecti

. YPD (Yeast Extract YPG (Yeast Extract
Media Component
Peptone Dextrose) Peptone Glycerol)
Yeast Extract 10 g/L 10 g/L
Peptone 20 g/L 20 g/L
Dextrose (Glucose) 20 g/L -
Glycerol - 30 mL/L
Agar (for solid media) 20 g/L 20 g/L
Chloramphenicol (added after
) 100 pg/mL 100 pg/mL
autoclaving)
Distilled Water tollL tollL

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of chloramphenicol action and resistance in yeast.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3433407?utm_src=pdf-body-img
https://www.benchchem.com/product/b3433407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Yeast Culture

Prepare Competent Cells
(LiIAc Treatment)
Transformation
(Plasmid with CAT gene + PEG + Carrier DNA)
(Heat Shock (42°C))

(Optional: Recovery in YPD Broth)
Plate on Selective Media
(YPD/YPG + Chloramphenicol)
Gncubate at 30°C for 3-5 days)

Select and Isolate Colonies)

'

Verify Transformants
(e.g., PCR, Plasmid Rescue)

End: Verified Transformant

Click to download full resolution via product page

Caption: Experimental workflow for yeast transformation and chloramphenicol selection.
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Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock
Solution

o Weigh 250 mg of chloramphenicol powder and transfer it to a sterile 15 mL conical tube.

Add 10 mL of 95% ethanol to the tube.

Vortex thoroughly until the chloramphenicol is completely dissolved.

Sterilize the solution by passing it through a 0.22 um syringe filter into a new sterile tube.

Aliquot into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

Store the stock solution at -20°C for up to one year.

Protocol 2: Preparation of Chloramphenicol-Containing
Yeast Media

e Prepare 1 liter of YPD or YPG medium according to the recipes in Table 2.
e Autoclave the medium at 121°C for 15 minutes.
» Allow the medium to cool in a 55°C water bath until it is cool enough to touch.

e Add 4 mL of the 25 mg/mL chloramphenicol stock solution to the 1 liter of medium to
achieve a final concentration of 100 pg/mL.

» Swirl the flask gently to ensure even mixing.

e Pour the plates in a sterile environment and allow them to solidify.

Store the plates at 4°C for up to one month.

Protocol 3: High-Efficiency Yeast Transformation
(LiAc/ss-carrier DNA/PEG Method)
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This protocol is adapted from standard yeast transformation procedures.[3][4]

Day 1: Inoculation

 Inoculate a single yeast colony into 5 mL of YPD medium in a sterile culture tube.
e Incubate overnight at 30°C with shaking (200-250 rpm).

Day 2: Transformation

 In the morning, dilute the overnight culture into 50 mL of fresh YPD medium in a 250 mL
flask to an ODsoo of ~0.2.

e Incubate at 30°C with shaking until the ODsoo reaches 0.8-1.0 (approximately 4-6 hours).
o Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

» Discard the supernatant and resuspend the cell pellet in 25 mL of sterile water.

o Centrifuge again at 3,000 x g for 5 minutes.

o Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate
(LiAc).

o Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells by
centrifuging at maximum speed for 30 seconds.

 Remove the supernatant and resuspend the cells in 400 uL of 100 mM LiAc.
» In a new microcentrifuge tube, prepare the transformation mix:

o 240 pL of 50% (w/v) PEG 3350

[e]

36 pL of 1.0 M LiAc

o

10 uL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

[¢]

1-5 ug of plasmid DNA (in < 74 uL of water)
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e Add 100 pL of the competent cell suspension to the transformation mix.

» Vortex vigorously for 1 minute.

e Incubate at 42°C for 40 minutes (heat shock).

o Pellet the cells by centrifugation at 8,000 x g for 1 minute.

» Remove the supernatant and resuspend the cell pellet in 500 pL of sterile water.

o Plate 100-200 pL of the cell suspension onto YPD or YPG plates containing 100 pg/mL
chloramphenicol.

 Incubate the plates at 30°C for 3-5 days.

Protocol 4: Verification of Transformants

o Colony Selection: After 3-5 days of incubation, distinct colonies should be visible on the
selective plates. Untransformed cells will not grow.

o Restreaking: Pick individual colonies and streak them onto fresh chloramphenicol-
containing plates to isolate pure clones.

e PCR Verification:
o Isolate genomic DNA from the putative transformants.

o Perform PCR using primers specific to the CAT gene or another region of the transformed
plasmid to confirm its presence.

e Plasmid Rescue (for shuttle vectors):

[e]

Isolate total DNA from the yeast transformant.

o

Transform the isolated DNA into a competent E. coli strain.

[¢]

Select for E. coli transformants on LB plates containing the appropriate antibiotic (e.qg.,
ampicillin).
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o Isolate the plasmid DNA from the E. coli and verify its identity by restriction digest or
sequencing.

Concluding Remarks

Chloramphenicol-based selection is a robust and effective method for isolating yeast
transformants. The protocols provided herein offer a comprehensive guide for its successful
implementation. It is important to note that the optimal concentration of chloramphenicol may
vary slightly between different yeast strains, and empirical determination may be necessary for
novel applications. Adherence to sterile techniques throughout the procedures is critical to
prevent bacterial contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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